molecular formula C8H5F3N2O B2561479 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile CAS No. 618446-30-3

2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile

Cat. No. B2561479
M. Wt: 202.136
InChI Key: MZMHDUGIMFIZLK-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. It has a CAS Number of 618446-30-3 and a molecular weight of 202.14 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2,2,2-trifluoroethoxy)isonicotinonitrile . The InChI code is 1S/C8H5F3N2O/c9-8(10,11)5-14-7-3-6(4-12)1-2-13-7/h1-3H,5H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 202.14 . It is a liquid at room temperature .

Scientific Research Applications

  • Building Blocks for Life Sciences Research
    The trifluoromethoxy group, similar to 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile, has been utilized to create new and significant building blocks for life sciences research. These compounds have undergone regioselective functionalization to serve diverse purposes in this field, also backed by X-ray crystallographic structure determinations and in silico studies for understanding their lowest-energy conformations (Manteau et al., 2010).

  • Key Intermediate in Herbicide Synthesis
    A derivative, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, plays a crucial role as an intermediate in the synthesis of trifloxysulfuron, a highly efficient herbicide. The synthesis pathway includes stages like Hofmann degradation and diazotization-alcoholysis, with efforts made to optimize reaction conditions for improved yields (Zuo Hang-dong, 2010).

  • Structural and Spectroscopic Analysis of Pyridine Derivatives
    Structural differences in certain pyridine derivatives, which could share structural similarities with 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile, were revealed through X-ray diffraction methods. These studies also explored hydrogen bonding patterns, structural features through FT-IR, FT-R, and NMR spectroscopy, and the behavior of intermolecular interactions in solutions (Tranfić et al., 2011).

  • Potential in Electrocatalysis
    Derivatives of pyridine, similar to the mentioned compound, were studied as electrocatalysts for the reduction of dioxygen in aqueous acidic solutions. These studies are crucial for understanding the selectivity and efficiency of such compounds in electrocatalytic processes, and how functional groups like the pyridinium groups can influence proton delivery (Matson et al., 2012).

  • Inhibition of Xanthine Oxidoreductase
    Compounds structurally related to 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile were investigated for their inhibitory action on xanthine oxidoreductase. This type of research is significant for potential therapeutic applications, especially for conditions like hyperuricemia, and provides insights into the mechanism of inhibition and conversion of these compounds (Matsumoto et al., 2011).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-3-6(4-12)1-2-13-7/h1-3H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMHDUGIMFIZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile

CAS RN

618446-30-3
Record name 2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To the suspension of NaH (2.78 g, 0.11 mole) in THF 100 mL) 2,2,2-trifluoroethanol (10 g, 0.1 mol) was added slowly. The mixture was stirred at RT till it turned clear. A solution of 2-chloro-isonicotinonitrile (13.8 g, 0.1 mol) in THF (100 mL) was slowly added and stirred at reflux for 3 h. After filtration and concentration, the crude oily compound was purified through column chromatography providing pure compound as an oil.
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